3-methyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-methyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound belonging to the indazole family. This compound is characterized by its unique structure, which includes a tetrahydroindazole core substituted with phenyl and trimethoxyphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions
Formation of the Indazole Core: This step often involves the cyclization of hydrazine derivatives with appropriate diketones or aldehydes under acidic or basic conditions.
Substitution Reactions: The phenyl and trimethoxyphenyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as phenylboronic acid and trimethoxybenzene in the presence of catalysts like palladium on carbon (Pd/C).
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-methyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-methyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it could inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole: Similar structure but with a pyrazole core.
3-methyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-pyridazin-4-one: Similar structure but with a pyridazine core.
Uniqueness
3-methyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific indazole core, which imparts distinct chemical and biological properties. Its combination of phenyl and trimethoxyphenyl groups further enhances its potential for diverse applications in research and industry.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for new discoveries and applications.
Properties
Molecular Formula |
C23H24N2O4 |
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Molecular Weight |
392.4 g/mol |
IUPAC Name |
3-methyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C23H24N2O4/c1-14-22-18(25(24-14)17-8-6-5-7-9-17)10-15(11-19(22)26)16-12-20(27-2)23(29-4)21(13-16)28-3/h5-9,12-13,15H,10-11H2,1-4H3 |
InChI Key |
BDTVRMWESCRXOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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